(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl
Description
“(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl” (CAS: 2250241-88-2) is a chiral amine hydrochloride salt with a molecular formula of C₁₁H₁₅ClFN and a molecular weight of 215.69 g/mol . The compound features a cyclopropyl group attached to a substituted phenyl ring (5-fluoro-2-methylphenyl) and an amine group, with the S-configuration at the chiral center. It is synthesized for research purposes, with a purity of ≥95%, and is typically stored at room temperature without special long-term storage requirements .
Key structural attributes include:
- 5-Fluoro-2-methylphenyl substituent: The fluorine atom at the para position and methyl group at the ortho position influence electronic and steric properties, which may modulate pharmacokinetic and pharmacodynamic profiles.
- Hydrochloride salt form: Improves solubility and crystallinity for handling in laboratory settings.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(S)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8;/h2,5-6,8,11H,3-4,13H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
UOWXGHYUQDPJJT-MERQFXBCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C2CC2)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylbenzylamine, is synthesized through electrophilic aromatic substitution reactions.
Amine Formation: The intermediate is then subjected to reductive amination to form the desired methanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound with applications in organic synthesis . Research has explored fluorinated cyclopropane derivatives, including those related to (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride, for their potential as 5-HT2C agonists targeting central nervous system disorders .
5-HT2C Agonists
- Background : Investigations into fluorinated 2-phenylcyclopropylmethylamines have led to the design and synthesis of new 5-HT2C agonists .
- Purpose of Fluorination : Incorporating fluorine atoms into the cyclopropane ring can (1) alter the compound's conformation, potentially increasing potency and selectivity, (2) enhance lipophilicity for better brain penetration, and (3) block oxidative metabolism sites .
- SAR Studies : Research on first-generation 2-PCPMAs (2-phenylcyclopropylmethylamines) indicates that substitutions at the 3-position of the benzene ring with F, Me, Cl, and even Br and CF3 groups are tolerated without significantly reducing 5-HT2C activity .
- Example : Introduction of a fluorine substituent at the 3-position of the phenyl ring generated one of the most selective 5-HT2C agonists reported to date .
Building Blocks for Synthesis
- Cyclopropane derivatives can be versatile building blocks in synthesizing biologically active compounds . Examples include g-secretase inhibitors, antagonists of the human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
- 3-(4-Methylthiophenyl)propionic acid is another building block that can be employed in the synthesis of several biologically active compounds .
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Effects
- Fluorine Position: The 5-fluoro substituent in the target compound (para to cyclopropane) contrasts with analogs like (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl (2-fluoro, ortho position) . Ortho-substituted fluorines may increase steric hindrance, reducing binding affinity to planar receptors.
Methoxy vs. Methyl :
Stereochemical Considerations
N-Substituent Diversity
- Primary amine (target compound) vs. N-benzyl or N-heteroaryl derivatives (e.g., ): Bulky N-substituents (e.g., quinolin-8-ylmethyl in ) may improve selectivity for specific receptors but increase molecular weight and logP, affecting solubility.
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s 2-methyl group may balance steric and electronic effects better than bulkier substituents (e.g., allyloxy in ), optimizing receptor fit.
- Pharmacokinetic Optimization : Compared to analogs with methoxy groups, the methyl substituent in the target compound likely enhances metabolic stability by reducing oxidative demethylation risks.
- Therapeutic Potential: Analogous compounds acting as 5-HT2C agonists (e.g., ) suggest the target compound could be explored for obesity or psychiatric disorders, though further in vivo studies are needed.
Notes
- The evidence lacks explicit biological data for the target compound; comparisons rely on structural and synthetic parallels to published analogs.
- Synthetic routes for most compounds emphasize stereochemical control and salt formation to improve physicochemical properties.
- Future studies should explore the target compound’s binding affinity for serotonin receptors and compare it to the referenced analogs.
Biological Activity
(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a compound with significant potential in pharmacological applications, particularly due to its interaction with serotonin receptors. This article explores its biological activity, focusing on receptor binding, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-fluoro-2-methylphenyl group. The incorporation of the fluorine atom enhances lipophilicity, influencing its biological activity and pharmacokinetic properties.
(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl primarily acts as a selective agonist for the 5-HT2C serotonin receptor . This receptor is implicated in various central nervous system processes, including mood regulation, appetite control, and anxiety modulation. Studies indicate that compounds with similar structures exhibit promising results in modulating neurotransmitter activity, which could be beneficial for treating mood disorders such as depression and anxiety .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been analyzed through SAR studies. The following table summarizes key findings regarding structural modifications and their impact on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane + 5-Fluoro-2-Methyl Phenyl | Selective 5-HT2C Agonist |
| (S)-Cyclopropyl(2-methylphenyl)methanamine | Cyclopropane + 2-Methyl Phenyl | Moderate 5-HT Activity |
| N-Cyclopropyl-3-fluoro-4-methylbenzamide | Cyclopropane + 3-Fluoro-4-Methyl Benzene | Potential Antidepressant Properties |
| (S)-Cyclobutyl(5-fluoro-2-methylphenyl)methanamine | Cyclobutane + 5-Fluoro-2-Methyl Phenyl | Variable Activity |
These findings suggest that modifications to the phenyl ring or cyclopropane structure can significantly influence receptor selectivity and potency .
Binding Affinity and Selectivity
Molecular docking studies have demonstrated that this compound selectively binds to the 5-HT2C receptor , showing minimal activity at other serotonin receptor subtypes. This selectivity is crucial for minimizing side effects typically associated with non-selective serotonin agonists. The unique structural features of this compound contribute to its binding affinity and selectivity, which are essential for its therapeutic efficacy .
Case Studies and Research Findings
Recent research has highlighted the potential of this compound in treating mood disorders. One study indicated that compounds with structural similarities exhibited significant anxiolytic effects in animal models, suggesting a pathway for clinical application in anxiety and depression treatments . Furthermore, ongoing studies are investigating its pharmacokinetic profile to optimize dosage forms for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
